N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS No.: 1421480-82-1
Cat. No.: VC4842955
Molecular Formula: C21H16FN7OS
Molecular Weight: 433.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421480-82-1 |
|---|---|
| Molecular Formula | C21H16FN7OS |
| Molecular Weight | 433.47 |
| IUPAC Name | N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C21H16FN7OS/c1-13-18(31-21-25-17(12-28(13)21)14-3-5-15(22)6-4-14)11-23-20(30)16-7-8-19(27-26-16)29-10-2-9-24-29/h2-10,12H,11H2,1H3,(H,23,30) |
| Standard InChI Key | LDLRMLSLTCPWOV-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=NN=C(C=C4)N5C=CC=N5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1, thiazol-2-yl]methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide, reflects its intricate architecture:
-
A 3-methylimidazo[2,1-b]thiazole core substituted at the 6-position with a 4-fluorophenyl group.
-
A pyridazine-3-carboxamide scaffold attached via a methylene bridge to the imidazothiazole system.
-
A 1H-pyrazol-1-yl substituent at the pyridazine’s 6-position.
The Standard InChIKey (LDLRMLSLTCPWOV-UHFFFAOYSA-N) and SMILES string (CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=NN=C(C=C4)N5C=CC=N5) provide unambiguous representations of its connectivity and stereoelectronic features.
Solubility and Stability
Current data on solubility, logP, and pKa are unavailable, though computational tools like QikProp could predict these parameters . The presence of polar carboxamide and pyrazole groups suggests moderate aqueous solubility, while the fluorophenyl and methylimidazothiazole moieties may enhance lipophilicity.
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
While the exact synthetic route for this compound is undisclosed, analogous imidazothiazole derivatives are typically synthesized through:
-
Claisen-Schmidt Condensation: To form α,β-unsaturated ketone intermediates .
-
Cyclization Reactions: Microwave-assisted hydrazine cyclization to construct the imidazothiazole core .
-
Cross-Coupling: Copper-catalyzed C–N bond formation to introduce pyridazine and pyrazole groups .
For example, Wang et al. demonstrated that Cu(OAc)₂ and hypervalent iodine reagents (e.g., PIFA) facilitate intramolecular oxidative coupling for related benzimidazothiazoline derivatives . Such methods could plausibly apply to this compound’s pyridazine-pyrazole linkage.
Key Intermediate Characterization
Hypothetical intermediates would require validation via:
-
FT-IR Spectroscopy: To confirm carbonyl (C=O, ~1650 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) functional groups .
-
¹H/¹³C NMR: To resolve methylene bridge protons (~4.5 ppm) and aromatic fluorophenyl signals.
-
High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks at m/z 433.47.
Biological Activities and Mechanistic Insights
Anti-Microbial Activity
Nitroaromatic derivatives, such as 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole, exhibit antituberculosis activity (MIC ≈ 5.71 μM) . The fluorophenyl group in this compound may enhance membrane penetration, while the pyridazine carboxamide could disrupt folate biosynthesis in Mycobacterium tuberculosis.
Cytotoxicity Profile
Preliminary cytotoxicity assays for related compounds show low toxicity in mammalian cell lines (IC₅₀ > 50 μM) . This suggests a favorable therapeutic index, though specific data for this molecule are pending.
Comparative Analysis of Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume